molecular formula C11H7ClN4 B5885788 1h-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)-

1h-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)-

Cat. No.: B5885788
M. Wt: 230.65 g/mol
InChI Key: HVVOZSJPEUQWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)-: is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a fused imidazole and pyridine ring system, contributes to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)- typically involves the construction of the imidazopyridine skeleton from readily available starting materials. One common method involves the nucleophilic substitution of halogen in 2-chloro-3-nitropyridine, followed by reduction of the nitro group to form 2,3-diaminopyridine . This intermediate can then undergo cyclization reactions to form the imidazopyridine core.

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For example, the use of environmentally benign solvents such as water and isopropanol has been reported . Additionally, the use of recyclable catalysts like Al3±exchanged K10 clay has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include functionalized imidazopyridines with diverse substituents, which can be further utilized in various applications .

Scientific Research Applications

1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)- stands out due to its dual inhibitory action on FLT3 and aurora kinases, making it a promising candidate for cancer therapy.

Properties

IUPAC Name

6-chloro-2-pyridin-3-yl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-8-4-9-11(14-6-8)16-10(15-9)7-2-1-3-13-5-7/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVOZSJPEUQWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.